(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
Description
The compound “(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate” (CAS: 622795-29-3) is a benzofuran derivative characterized by a Z-configuration at the double bond connecting the benzofuran core to the pyridin-3-ylmethylidene substituent. Its molecular formula is C₂₂H₁₉NO₅, with a molecular weight of 403.4 g/mol . The structure includes:
- A 3-oxo-2,3-dihydrobenzofuran scaffold.
- A 2,2-dimethylpropanoate (pivalate) ester at the 6-position, introducing steric bulk and lipophilicity.
Its stereochemical configuration (Z) and substituent arrangement distinguish it from analogs with alternative aryl groups or ester functionalities .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(2,3)18(22)23-13-6-7-14-15(10-13)24-16(17(14)21)9-12-5-4-8-20-11-12/h4-11H,1-3H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYXKFGPZCEOT-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.44 g/mol. The structure features a benzofuran core, which is known for various biological activities, and a pyridine moiety that may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the benzofuran and pyridine rings allows for potential binding to various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antioxidant properties of similar benzofuran derivatives; found significant radical scavenging activity. |
| Study B | Reported anti-inflammatory effects in animal models when administered at specific dosages. |
| Study C | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria; the compound showed promising results. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent variations, molecular properties, and stereochemical features.
Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: Pyridine vs. Pyridin-4-yl derivatives () differ in nitrogen positioning, altering steric and electronic profiles . Methoxy and Chloro Substituents: Compounds with 3,4-dimethoxyphenyl () or 3-chlorophenyl () groups exhibit modulated solubility and reactivity. Methoxy groups increase polarity, while chlorine enhances electrophilicity .
Ester Functionality: Pivalate (2,2-Dimethylpropanoate): The bulky pivalate ester in the target compound and ’s analog enhances lipophilicity and metabolic stability compared to polar esters like dimethoxybenzoate () or hydrophilic propanoic acid () .
Stereochemical Considerations :
- All compounds retain the Z-configuration at the benzofuran double bond, critical for maintaining planar conjugation and structural rigidity.
Theoretical and Experimental Data
- Molecular Weight Trends : The target compound (403.4 g/mol) is heavier than dimethoxybenzoate (392.36 g/mol) and chlorophenyl (~356.76 g/mol) analogs due to the pyridine ring and pivalate group .
- Polar Surface Area (PSA): The target compound’s PSA is 84 Ų (calculated), comparable to dimethoxybenzoate derivatives but lower than propanoic acid analogs due to the nonpolar pivalate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
